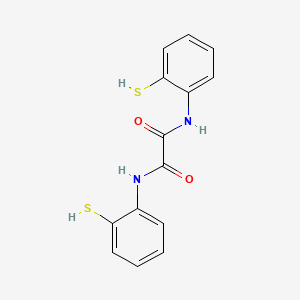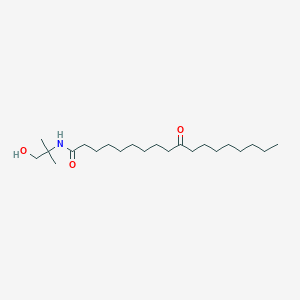
(1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone is a complex organic compound that features both an indole and a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone typically involves the condensation of indole derivatives with naphthalene derivatives under specific reaction conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an indole compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the indole or naphthalene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
(1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of (1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and naphthalene moieties can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(1H-Indol-3-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
(1H-Indol-3-yl)(2-naphthyl)methanone: Similar structure but with a different naphthalene substitution pattern.
Uniqueness
(1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone is unique due to the specific positioning of the methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.
属性
CAS 编号 |
824430-40-2 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC 名称 |
1H-indol-3-yl-(7-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C20H15NO/c1-13-9-10-14-5-4-7-16(17(14)11-13)20(22)18-12-21-19-8-3-2-6-15(18)19/h2-12,21H,1H3 |
InChI 键 |
BRKNRZRITBOPFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC=C2C(=O)C3=CNC4=CC=CC=C43)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)






![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)



